molecular formula C5H4FNO5S B13460732 Methyl2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate CAS No. 2913280-90-5

Methyl2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate

Cat. No.: B13460732
CAS No.: 2913280-90-5
M. Wt: 209.15 g/mol
InChI Key: JOIHOQZAGIQJDD-UHFFFAOYSA-N
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Description

Methyl2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate is a chemical compound with the molecular formula C5H4FNO5S This compound is known for its unique structural features, which include a fluorosulfonyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(fluorosulfonyl)-1,3-oxazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from the reactions of this compound include substituted oxazole derivatives, carboxylic acids, and various fluorinated compounds. These products are valuable intermediates in organic synthesis and medicinal chemistry .

Scientific Research Applications

Methyl2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This property is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
  • Difluoro(fluorosulfonyl)acetic acid methyl ester
  • Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate

Uniqueness

Methyl2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate is unique due to its oxazole ring, which imparts distinct electronic and steric properties compared to other fluorosulfonyl compounds. This uniqueness makes it a valuable tool in the synthesis of novel molecules and the exploration of new chemical reactivity .

Biological Activity

Methyl 2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Methyl 2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate belongs to the oxazole family and features a fluorosulfonyl group, which is known for influencing biological activity. The presence of the fluorosulfonyl moiety enhances the reactivity and potential interaction with biological targets.

The biological activity of methyl 2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate primarily involves its interaction with specific enzymes and proteins. It has been shown to modulate protein-protein interactions (PPIs), particularly those involving prolyl oligopeptidase (PREP). This modulation can lead to significant effects on cellular processes such as apoptosis and cell signaling.

2. Anticancer Activity

Recent studies have demonstrated that derivatives of oxazole compounds exhibit anticancer properties. For instance, in vitro assays using various cancer cell lines (e.g., MDA-MB-231 breast cancer cells) revealed that these compounds can induce cytotoxicity without significant toxicity at lower concentrations (up to 100 μM) .

Cell Line IC50 (μM) Effect
MDA-MB-231>100No significant cytotoxicity
PANC-1>100No significant cytotoxicity
THP-1>100No significant cytotoxicity

3. Inhibition Studies

Inhibition assays have highlighted the compound's ability to inhibit specific enzymes involved in cancer progression and inflammation. For example, it has been noted to inhibit cyclooxygenases (COX), which are crucial in inflammatory pathways .

Case Study 1: Prolyl Oligopeptidase Inhibition

In a study focusing on nonpeptidic oxazole-based ligands, methyl 2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate was evaluated for its ability to inhibit PREP. The results indicated a significant reduction in α-synuclein dimerization, suggesting potential applications in treating neurodegenerative diseases .

Case Study 2: Antimalarial Activity

Research into similar compounds with the fluorosulfonyl group has shown promise in antimalarial activity. For instance, derivatives were synthesized and tested against Plasmodium falciparum, demonstrating comparable or improved efficacy relative to existing treatments .

Properties

CAS No.

2913280-90-5

Molecular Formula

C5H4FNO5S

Molecular Weight

209.15 g/mol

IUPAC Name

methyl 2-fluorosulfonyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C5H4FNO5S/c1-11-4(8)3-2-12-5(7-3)13(6,9)10/h2H,1H3

InChI Key

JOIHOQZAGIQJDD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC(=N1)S(=O)(=O)F

Origin of Product

United States

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